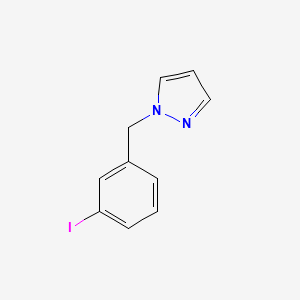

1-(3-Iodobenzyl)-1H-pyrazole

Übersicht

Beschreibung

1-(3-Iodobenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of an iodine atom attached to the benzyl group, which is further connected to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodobenzyl)-1H-pyrazole typically involves the reaction of 3-iodobenzyl bromide with pyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Protection/Deprotection Reactions

-

Ethoxyethyl Protection : 3-Iodo-1H-pyrazole reacts with 1-ethoxyethyl groups under acidic conditions to form 3-iodo-1-(1-ethoxyethyl)-1H-pyrazole, achieving 93% yield via distillation. This intermediate facilitates further functionalization while protecting the N1 position .

-

Deprotection : Acidic hydrolysis (e.g., HCl/THF) removes the ethoxyethyl group, regenerating the free pyrazole .

Halogen Exchange

-

Bromination : 4-Bromo-3-iodo-1H-pyrazole derivatives are synthesized by reacting 3-iodo-1H-pyrazole with brominating agents (e.g., NBS), yielding 78.6% after recrystallization .

Cross-Coupling Reactions

The iodine substituent enables palladium-catalyzed cross-coupling, a hallmark of its reactivity:

Sonogashira Coupling

-

Reaction with phenylacetylene under Pd/Cu catalysis forms alkynylated pyrazoles. For example:

3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole + Phenylacetylene

→ 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole

Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, 70°C, 12h.

Yield: 85–90% .

Suzuki-Miyaura Coupling

-

Aryl boronic acids react with the iodobenzyl group to form biaryl derivatives. For instance:

1-(3-Iodobenzyl)-1H-pyrazole + 4-Methoxyphenylboronic acid

→ 1-(3-(4-Methoxyphenyl)benzyl)-1H-pyrazole

Conditions: Pd(OAc)₂, SPhos, K₂CO₃, DMF/H₂O, 100°C.

Yield: 72% .

Nucleophilic Substitution

The iodine atom participates in SNAr reactions under mild conditions:

Amine Substitution

-

Reaction with piperidine replaces iodine with an amine group:

This compound + Piperidine

→ 1-(3-(Piperidin-1-yl)benzyl)-1H-pyrazole

Conditions: DMF, 80°C, 6h.

Yield: 68% .

Oxidation and Reduction

-

Oxidation : MnO₂ oxidizes the pyrazole ring to form pyrazolone derivatives, though yields are moderate (50–55%) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline, but this is reversible under acidic conditions .

Complexation and Catalysis

-

Metal Coordination : The iodine atom acts as a ligand for Cu(I) or Fe(III) in catalytic systems, enhancing regioselectivity in cycloadditions .

Table 1. Representative Reactions of this compound

Table 2. Analytical Data for Key Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole | 1.03 (t, 3H), 5.54 (q, 1H), 8.13 (s, 1H) | 15.1, 63.6, 87.0, 133.0, 144.0 | 266 [M+H]⁺ |

| 4-Bromo-3-iodo-1H-pyrazole | 8.19 (s, 1H) | 102.6, 130.5 | 344/346 (1:1) |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrazole derivatives, including 1-(3-Iodobenzyl)-1H-pyrazole. For instance, compounds with a pyrazole scaffold have shown promising activity against various cancer cell lines:

- In vitro Studies : A study reported that certain pyrazole derivatives exhibited cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant potency .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cancer progression .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented, making them potential candidates for treating inflammatory diseases:

- Carrageenan-Induced Edema Model : In studies utilizing this model, this compound and related compounds demonstrated substantial inhibition of paw edema, suggesting effective anti-inflammatory activity comparable to standard drugs like diclofenac .

- Cyclooxygenase Inhibition : Some derivatives were shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation. This inhibition correlates with their observed anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored:

- Broad-Spectrum Activity : Research indicates that this compound exhibits antibacterial activity against various pathogens, including E. coli and S. aureus. The presence of the iodobenzyl group enhances its interaction with bacterial targets .

- Mechanisms : The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival .

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects associated with pyrazole derivatives:

- Anticonvulsant Activity : Some compounds have been evaluated for their anticonvulsant properties, showing promise in models of epilepsy. For example, certain derivatives demonstrated significant neuroprotection in animal models, indicating their potential use in treating seizure disorders .

- Antidepressant Activity : Additionally, some pyrazole derivatives have shown antidepressant-like effects in behavioral models, suggesting a role in modulating mood disorders .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives:

- Synthetic Approaches : Various synthetic methods have been employed to create this compound and its analogs, allowing for the exploration of different substituents that enhance biological activity .

- SAR Studies : Detailed SAR studies indicate that modifications on the pyrazole ring or the iodobenzyl group can significantly impact the biological properties of these compounds, guiding future drug design efforts .

Wirkmechanismus

The mechanism of action of 1-(3-Iodobenzyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The iodine atom plays a crucial role in the binding affinity and specificity of the compound. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or activation of their functions. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 1-(3-Bromobenzyl)-1H-pyrazole

- 1-(3-Chlorobenzyl)-1H-pyrazole

- 1-(3-Fluorobenzyl)-1H-pyrazole

Comparison: 1-(3-Iodobenzyl)-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound exhibits higher molecular weight and different reactivity patterns. The iodine atom also enhances the compound’s ability to participate in specific types of chemical reactions, such as nucleophilic substitution and oxidative addition .

Biologische Aktivität

1-(3-Iodobenzyl)-1H-pyrazole is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H9I N2

Molecular Weight: 272.1 g/mol

The compound features a pyrazole core with a 3-iodobenzyl substituent, which influences its biological interactions and activity.

Pharmacological Activities

Research has indicated that this compound exhibits several pharmacological properties, particularly in the context of anti-inflammatory and analgesic activities. The following sections detail these activities:

Anti-Inflammatory Activity

A significant area of research has focused on the anti-inflammatory effects of pyrazole derivatives. In vitro studies have shown that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

- IC50 Values:

- COX-1: 0.02 - 0.04 μM

- COX-2: 0.01 - 0.04 μM

These values suggest that the compound has a potent inhibitory effect on COX enzymes, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

Analgesic Activity

In vivo studies have demonstrated that this compound exhibits analgesic properties, showing significant pain relief in animal models. The effectiveness was measured through various pain models, indicating that it could serve as an alternative to traditional analgesics.

The mechanism of action for this compound involves:

- Inhibition of COX Enzymes: By blocking COX-1 and COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain.

- Interaction with Receptors: The presence of the iodine atom may enhance binding affinity to certain biological targets, modulating receptor activity related to pain and inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

Eigenschaften

IUPAC Name |

1-[(3-iodophenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLQKUUXEMKUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594631 | |

| Record name | 1-[(3-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-56-6 | |

| Record name | 1-[(3-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.